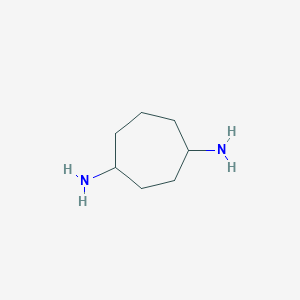

Cycloheptane-1,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

cycloheptane-1,4-diamine |

InChI |

InChI=1S/C7H16N2/c8-6-2-1-3-7(9)5-4-6/h6-7H,1-5,8-9H2 |

InChI Key |

LTYYPHXVTIFFLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)N)N |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of Cycloheptane 1,4 Diamine

Isomeric Forms: Research on Cis/Trans Isomerism and Enantiomeric Purity

Cycloheptane-1,4-diamine exists as geometric isomers, designated as cis and trans, which describe the relative orientation of the two amino groups. libretexts.org In the cis-isomer, both amino groups are on the same side of the cycloheptane (B1346806) ring, while in the trans-isomer, they are on opposite sides. libretexts.orgquora.com These isomers are not interconvertible under normal conditions and possess distinct physical and chemical properties. quora.com For instance, in analogous systems like 1,4-diaminocyclohexane-based polyamides, the cis/trans ratio significantly influences the material's melting point and crystallinity. acs.org

The cis-isomer of this compound possesses a plane of symmetry and is therefore achiral. In contrast, the trans-isomer is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). quora.com The determination of enantiomeric purity for such chiral diamines is crucial for applications in asymmetric synthesis and materials science. nih.govacs.org Chiroptical methods, such as those involving the formation of Schiff bases with specific probes, can induce a distinct circular dichroism signal that correlates to the absolute configuration and enantiomeric composition of the diamine. nih.gov

Table 1: Isomeric Forms of this compound

| Isomer | Description | Chirality |

|---|---|---|

| cis-Cycloheptane-1,4-diamine | Both amino groups are on the same face of the ring. | Achiral |

Advanced Conformational Studies of the Cycloheptane Ring System

Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane has a more complex conformational profile with several low-energy structures. libretexts.orgacs.org The most stable conformations are the twist-chair (TC) and the twist-boat (TB). researchgate.netbiomedres.us The chair and boat conformations themselves are not energy minima but rather transition states connecting pairs of twist-chair and twist-boat conformations, respectively. researchgate.net

The twist-chair conformation is generally considered the global energy minimum for cycloheptane. libretexts.org In this arrangement, eclipsing interactions between hydrogen atoms are minimized. The boat conformation is more flexible but suffers from steric repulsion between the "flagpole" hydrogens, similar to cyclohexane. libretexts.orgdavuniversity.org This strain can be partially relieved by twisting, leading to the more stable twist-boat conformation. libretexts.orglibretexts.org

The cycloheptane ring is highly flexible and undergoes rapid conformational interconversions at room temperature, a phenomenon known as pseudorotation. biomedres.us The energy barrier for the interconversion of its various conformers is relatively low, making it a fluxional molecule. biomedres.us For instance, the activation energy to access the dynamic pseudorotational pathway from the chair conformer is approximately 3.5 kcal/mol. biomedres.us

The energy landscape of cycloalkanes can be surprisingly complex. Studies on the related cyclooctane (B165968) have revealed a nonmanifold topology, composed of a sphere and a Klein bottle intersecting in two rings. researchgate.netaip.orgnih.gov While the specific energy landscape for this compound has not been detailed to this extent, it is expected that the presence of the two amino substituents would influence the relative energies of the conformers and the barriers between them. The orientation of the amino groups (axial vs. equatorial-like positions) in the different conformations would play a significant role in determining their stability.

Table 2: Relative Conformational Energies of Cyclohexane (as an illustrative model)

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 | Most stable, staggered hydrogens. wikipedia.org |

| Twist-Boat | ~5-6 | More stable than the boat, reduced flagpole interactions. libretexts.orgwikipedia.org |

| Boat | ~7 | Eclipsed hydrogens and flagpole interactions. libretexts.org |

| Half-Chair | ~10-11 | High-energy transition state. wikipedia.org |

Note: These values are for the parent cyclohexane and serve as a general illustration of conformational energetics. The exact values for cycloheptane and its derivatives will differ.

Influence of Stereochemistry on Molecular Recognition and Chiral Induction Capabilities

The specific stereochemistry of diamines is a critical factor in the field of molecular recognition and asymmetric catalysis. acs.orgacs.org Chiral diamines are widely used as ligands for metal catalysts in stereoselective reactions and as building blocks for chiral receptors. acs.org

The distinct three-dimensional arrangement of the amino groups in the cis and trans isomers of this compound dictates how they can interact with other molecules through hydrogen bonding and other non-covalent interactions. The enantiomers of the trans-isomer are of particular interest for chiral recognition, as they can exhibit differential binding to other chiral molecules. nih.govrsc.org This property is fundamental to processes such as enantioselective catalysis and the separation of racemic mixtures. The predefined spatial orientation of the amino groups in a rigidified conformation of the cycloheptane ring could lead to highly effective chiral induction in a variety of chemical transformations.

Advanced Synthetic Methodologies for Cycloheptane 1,4 Diamine

Development of Diastereoselective Synthesis Routes to Cycloheptane-1,4-diamine

Achieving high diastereoselectivity in the synthesis of substituted cycloheptanes is a significant challenge due to the conformational flexibility of the seven-membered ring. While direct diastereoselective routes to this compound are not extensively documented, research into the synthesis of other complex cycloheptane (B1346806) derivatives has established effective strategies for controlling stereochemistry.

A one-pot catalytic cascade synthesis for cycloheptane derivatives has been reported that creates five new stereocenters with excellent stereocontrol, achieving a diastereomeric ratio (d.r.) of over 25:1. nih.govresearchgate.net This type of organocatalytic Michael-aldol tandem process demonstrates that high levels of diastereoselectivity can be induced in the formation of the cycloheptane core. researchgate.net Such strategies often rely on the precise spatial arrangement of reactants and catalysts to favor the formation of one diastereomer over others.

Another approach involves the diastereoselective reduction of precursor molecules. For instance, the diastereoselective reduction of N–tert-butanesulfinylketimines is a powerful method for producing chiral amines, where the chiral auxiliary directs the approach of the reducing agent. osi.lv While not yet reported specifically for a cycloheptane-1,4-dione precursor, this methodology represents a viable potential pathway for the diastereoselective synthesis of this compound. The development of such a route would likely involve the synthesis of a cycloheptane-1,4-diimine or a related precursor, followed by a directed reduction to control the relative stereochemistry of the two amino groups.

Enantioselective Preparation of this compound and its Chiral Derivatives

The preparation of enantiomerically pure this compound is crucial for its potential applications in asymmetric catalysis and pharmaceuticals. Research has primarily focused on the catalytic asymmetric synthesis of its dione (B5365651) precursor.

Palladium-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing chiral seven-membered rings. A notable advancement is the Palladium-catalyzed Asymmetric Ring-Expanding Allylation (AREA) reaction, which produces α,α′-disubstituted cycloheptane-1,4-diones from bicyclo[3.2.0]heptane-2-one precursors. acs.orgthieme-connect.com This method provides access to chiral cycloheptane-1,4-diones in high yields and with significant levels of enantioselectivity. acs.orgnih.gov

The success of this reaction hinges on the use of chiral phosphine-oxazoline (PHOX) ligands. Studies have shown that the choice of ligand is critical, with (S)-t-Bu-PHOX providing optimal results for generating α-quaternary centers, while (S)-i-Pr-PHOX is superior for tertiary centers. acs.org The subsequent conversion of these chiral diones to this compound could be achieved through methods like reductive amination, transferring the initial chirality to the final product. masterorganicchemistry.com

| Precursor | Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

| Allyl carbonate of bicyclo[3.2.0]heptan-2-one | [Pd₂(dba)₃]·CHCl₃ | (S)-t-Bu-PHOX | 93 | 92 | acs.org |

| Allyl carbonate of bicyclo[3.2.0]heptan-2-one | [Pd₂(dba)₃]·CHCl₃ | (S)-i-Pr-PHOX | - | 41-73 | acs.org |

This table summarizes the results of the Palladium-catalyzed Asymmetric Ring-Expanding Allylation (AREA) for the synthesis of chiral cycloheptane-1,4-dione precursors.

The use of a chiral auxiliary is a classic and effective strategy for controlling the stereochemical outcome of a reaction. osi.lv In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

Stereoselective synthesis using Ellman's chiral tert-butanesulfinamide reagent is a prominent example of this strategy and is among the most efficient ways to prepare a wide variety of chiral amines. osi.lv This method typically involves the condensation of the chiral sulfinamide with a ketone to form an N-sulfinylketimine, which is then reduced diastereoselectively. While this has been successfully applied to the synthesis of 1,3-diamines, its specific application to cycloheptane-1,4-dione to generate this compound has not been detailed in the literature. osi.lv This represents a potential, yet unexplored, avenue for the enantioselective preparation of this compound and its derivatives.

Mechanistic Investigations of this compound Formation Reactions

Direct mechanistic studies on the formation of this compound are scarce. However, the mechanism can be inferred by examining the key transformations required for its synthesis, namely the formation of the cycloheptane ring and the introduction of the amine functionalities.

A common route from a suitable precursor like cycloheptane-1,4-dione would be reductive amination . masterorganicchemistry.com This reaction typically proceeds in two steps:

Imine/Enamine Formation: The carbonyl group of the dione reacts with an amine source (like ammonia) in the presence of an acid catalyst to form an imine (or a double imine). This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. scholaris.ca

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The use of NaBH₃CN is often preferred as it is selective for the iminium ion over the carbonyl group, allowing the reaction to be performed in one pot. masterorganicchemistry.com

The mechanism for the formation of the chiral dione precursor via the AREA reaction is believed to involve the oxidative addition of a Pd(0) complex to the allyl carbonate, followed by a decarboxylation and a key ring-expanding acs.orgacs.org-Cope-type rearrangement. The chiral ligand on the palladium catalyst orchestrates the stereochemistry of the allylation step, leading to the enantioenriched product. nih.gov

Sustainable and Green Chemistry Approaches in Diamine Synthesis Research

The principles of green chemistry, such as using renewable feedstocks, catalytic reagents, and energy-efficient conditions, are increasingly guiding synthetic strategies. mlsu.ac.inijnc.irijfmr.com While no studies have specifically detailed a "green" synthesis of this compound, advancements in the synthesis of other cyclic diamines provide a blueprint for potential sustainable routes.

A notable example is the bio-based synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock. maastrichtuniversity.nlresearchgate.net This multi-step route begins with the Piancatelli rearrangement of furfuryl alcohol (a bio-derived platform chemical) and proceeds through steps including an isomerization using a Ru Shvo catalyst and a mild oxime hydrogenation over Rh/C to yield the diamine. maastrichtuniversity.nlresearchgate.net This pathway highlights the use of renewable starting materials and efficient catalytic transformations.

Another green strategy was demonstrated in the synthesis of 1,4-p-menthane diamine from α-terpinene, a renewable terpene. researchgate.net This process utilized a visible-light-mediated Diels-Alder reaction to form the C-N bonds simultaneously, followed by a heterogeneously catalyzed hydrogenation. researchgate.net This approach avoids harsh reagents and utilizes energy-efficient photocatalysis.

These examples suggest that a future green synthesis of this compound could involve:

Renewable Feedstocks: Exploring bio-based starting materials that can be converted into a seven-carbon backbone.

Catalysis: Employing heterogeneous or organocatalysts to improve efficiency and facilitate catalyst recycling, such as in the reductive amination step. mlsu.ac.inijfmr.com

Energy Efficiency: Using methods like photocatalysis or microwave irradiation to reduce energy consumption and reaction times. ijnc.ir

Derivatization and Functionalization Strategies of Cycloheptane 1,4 Diamine

N-Functionalization: Synthesis of Substituted Amine Derivatives

The amine groups of cycloheptane-1,4-diamine are nucleophilic centers that can readily participate in a variety of bond-forming reactions. Key strategies for their functionalization include reductive amination, acylation, and sulfonylation.

Reductive Amination: Reductive amination is a highly effective method for forming C-N bonds and can be used to introduce a wide range of alkyl groups onto the nitrogen atoms of the diamine. stackexchange.commasterorganicchemistry.com The process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent. stackexchange.commasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and efficient reagent for this transformation, tolerating a wide variety of functional groups. harvard.eduorganic-chemistry.org The reaction is typically performed in solvents like dichloroethane or tetrahydrofuran, sometimes with an acid catalyst such as acetic acid, especially for ketones. harvard.eduorganic-chemistry.org This method avoids the overalkylation problems often associated with direct alkylation using alkyl halides. masterorganicchemistry.com While direct examples with this compound are not extensively published, the reaction of cycloheptanone (B156872) with various amines demonstrates the effectiveness of this protocol on the seven-membered ring system. harvard.edu

Table 1: Representative Reductive Amination Reactions with Cycloheptanone This table illustrates the general applicability of reductive amination to the cycloheptane (B1346806) core, as detailed in scientific literature. harvard.edu

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) |

| Cycloheptanone | Cycloheptylamine | NaBH(OAc)₃ | Dicycloheptylamine | 88 |

| Cycloheptanone | Aniline | NaBH(OAc)₃ | N-Cycloheptyl-phenylamine | 96 |

| Cycloheptanone | Di-(iso-propyl)amine | NaBH(OAc)₃ | N-Cycloheptyl-di-(iso-propyl)amine | 95 |

Acylation and Sulfonylation: The amine groups can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. iaea.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. semanticscholar.org These reactions typically proceed under basic conditions to neutralize the HCl generated. N-Sulfonylation can also be achieved using sodium sulfinates in the presence of an oxidant like iodine. semanticscholar.org Peptide-based catalysts have been developed to achieve enantioselective sulfonylation on polyol substrates, a strategy that highlights the potential for sophisticated, selective modifications. The formation of amides and sulfonamides is crucial in medicinal chemistry for modulating the physicochemical properties of a molecule and for establishing key interactions with biological targets.

Table 2: Examples of N-Functionalization Reactions This table provides examples of common N-acylation and N-sulfonylation reactions used to derivatize amines.

| Amine Substrate | Reagent | Reaction Type | Product Type | Ref. |

| 4'-amino-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carbonitrile | Acetyl chloride | Acylation | N-acetyl derivative | iaea.org |

| 4'-amino-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carbonitrile | Benzoyl chloride | Acylation | N-benzoyl derivative | iaea.org |

| Various amines | Sodium arenesulfinates / I₂ / TBHP | Sulfonylation | Aryl sulfonamide | semanticscholar.org |

| Primary/Secondary amines | Aryl/Alkyl sulfonyl chloride | Sulfonylation | Sulfonamide | nih.gov |

Cycloheptane Ring Functionalization and Scaffolding Approaches

Beyond modifying the amine groups, the cycloheptane carbon framework itself can be functionalized. Modern methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for this purpose.

C-H Functionalization: The functionalization of C(sp³)–H bonds, which are typically unreactive, is a frontier in organic synthesis. Palladium-catalyzed reactions have been developed for the transannular γ-arylation of cycloalkane carboxylic acids, a method that is applicable to rings ranging from cyclopentane (B165970) to cyclooctane (B165968). nih.gov This transformation demonstrates exquisite regioselectivity, targeting the γ-C–H bond even in the presence of more traditionally reactive β-C–H bonds. nih.gov Such methods allow for the direct installation of aryl groups onto the carbocyclic ring, providing access to complex derivatives that would otherwise require lengthy synthetic routes. nih.gov While this specific methodology has been demonstrated on carboxylic acid derivatives, the principle of metal-catalyzed C-H activation represents a promising avenue for the direct functionalization of the this compound scaffold. rsc.orgu-strasbg.fr

Scaffolding Approaches: Conformationally restricted diamines are highly valued as scaffolds in drug discovery because they allow for the precise spatial arrangement of functional groups. researchgate.netacs.org The this compound core provides a rigid, three-dimensional framework that can be decorated with various substituents via N-functionalization or ring functionalization. This "scaffold-based" approach is central to building libraries of diverse, alkaloid-like compounds for biological screening. lead-discovery.de The defined stereochemical and conformational properties of the cycloheptane ring can help to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity ligands. lead-discovery.de

Preparation of Macrocyclic and Polycyclic Systems Incorporating the Diamine Moiety

The bifunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular architectures such as macrocycles and polycyclic systems.

Macrocycle Synthesis: A prevalent strategy for synthesizing nitrogen-containing macrocycles is the [n+n] condensation of a diamine with a dialdehyde (B1249045). mdpi.comnih.gov This reaction typically forms a macrocyclic Schiff base (diimine), which can then be reduced (e.g., with sodium borohydride) to yield the corresponding saturated macrocyclic polyamine. mdpi.comnih.gov The size of the resulting macrocycle ([2+2], [3+3], etc.) can often be controlled by the choice of reactants, solvent, and the use of metal templates. nih.gov While this chemistry has been extensively explored using chiral diamines like trans-1,2-diaminocyclohexane, the same principles apply to this compound for creating novel macrocyclic hosts with unique cavity sizes and conformational properties. mdpi.comnih.gov These molecules are of significant interest for their ability to act as receptors for ions and small molecules. beilstein-journals.org

Table 3: Representative Macrocyclization via [n+n] Condensation of Diamines and Dialdehydes This table illustrates the formation of various macrocyclic imines from different diamine and dialdehyde building blocks, a strategy applicable to this compound. nih.gov

| Diamine Component | Dialdehyde Component | Stoichiometry | Resulting Macrocycle Type |

| trans-1,2-Diaminocyclohexane | 1,4-Terephthalaldehyde | 3 + 3 | Trianglimine [3+3] |

| Racemic trans-1,2-Diaminocyclohexane | 2,2'-Biphenyldicarboxaldehyde | 2 + 2 | [2+2] Macrocycle |

| Racemic trans-1,2-Diaminocyclopentane | 2,2'-Biphenyldicarboxaldehyde | 2 + 2 | [2+2] Macrocycle |

| Racemic trans-1,2-Diaminocyclohexane | 2,6-Pyridinedicarboxaldehyde | 2 + 2 | [2+2] Pyridine-containing Macrocycle |

Polycyclic Systems: The diamine can also be incorporated into fused or bridged polycyclic systems. This can be achieved through intramolecular cyclization reactions where the diamine is part of a larger precursor molecule. For instance, palladium-catalyzed intramolecular Heck reactions can create new rings fused to the initial scaffold. divyarasayan.org Another approach involves reacting the diamine with a molecule containing two electrophilic centers capable of ring closure, such as the Okahara ring closure of a diaminodiol with tosyl chloride to form a tricyclic system. researchgate.net The synthesis of polycyclic aromatic hydrocarbons and their heteroatom-containing analogues often relies on cascade reactions and C-H activation/cyclization strategies that build complex ring systems from simpler precursors. frontiersin.orgresearchgate.netnih.gov The rigid structure of this compound makes it a valuable component for designing complex, three-dimensional polycyclic molecules with potential applications in materials science and medicinal chemistry. researchgate.net

Coordination Chemistry of Cycloheptane 1,4 Diamine As a Ligand

Ligand Design Principles for Cycloheptane-1,4-diamine and its Derivatives

The design of ligands based on this compound is guided by principles established from the study of similar cyclic diamines. The seven-membered ring of cycloheptane (B1346806) provides a flexible yet constrained backbone, which can influence the steric and electronic properties of the resulting metal complexes.

Key design principles include:

Conformational Flexibility: The cycloheptane ring is known for its multiple low-energy conformations, such as the chair and boat forms. This flexibility can allow the diamine ligand to adapt to the preferred coordination geometry of different metal ions. However, this can also lead to a mixture of complex geometries in solution.

Bite Angle: The distance between the two amino groups in the 1,4-positions dictates the bite angle of the ligand. This angle is a critical factor in determining the stability and geometry of the resulting chelate ring. For this compound, the bite angle is expected to be larger than that of smaller ring systems like cyclopentane-1,2-diamine, potentially favoring coordination with larger metal ions.

Stereochemistry: this compound can exist as cis and trans isomers. These stereoisomers will enforce different spatial arrangements of the coordinated metal center and other ligands, which is a crucial element in the design of chiral catalysts and stereoselective reactions.

Derivatization: The amino groups of this compound can be readily functionalized to create a variety of derivative ligands with tailored electronic and steric properties. For example, alkylation or arylation of the nitrogen atoms can modify the ligand's basicity and steric bulk, thereby influencing the properties of the metal complex.

The design principles for this compound and its derivatives are largely analogous to those for cyclohexane-1,4-dicarboxylate, where the rigidity and stereochemistry of the aliphatic ring are key to constructing coordination polymers with specific topologies and properties. nih.gov

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu, Pd, Rh, Ti, Mn, Zn, Fe)

While specific reports on the synthesis of transition metal complexes with this compound are not extensively documented, the general methodologies for forming such complexes are well-established from studies with other diamine ligands. These methods typically involve the reaction of a metal salt with the diamine ligand in a suitable solvent.

A general synthetic route would be: M-X_n + m(this compound) -> [M(this compound)_m]X_n

Where M is the transition metal, X is an anion, and n and m are stoichiometric coefficients.

The synthesis of manganese-based metal-organic frameworks (MOFs) has been achieved using dicarboxylate ligands with a cyclohexane (B81311) backbone, highlighting the utility of cyclic aliphatic linkers in forming robust frameworks. nih.gov It is conceivable that this compound could be employed in a similar fashion.

The coordination geometry of metal complexes with this compound would be determined by a combination of factors including the metal ion's preferred coordination number and geometry, the steric constraints of the ligand, and the presence of other coordinating species. Common geometries such as octahedral, square planar, and tetrahedral would be expected.

X-ray crystallography is the definitive method for elucidating the solid-state structure of these complexes. For instance, the crystal structure of N,N'-bis(2-thienylmethylene)cyclohexane-1,4-diamine reveals a chair conformation for the cyclohexane ring with the imine fragments in equatorial positions and in a trans relationship. rsc.org A similar detailed structural analysis would be necessary to confirm the coordination modes and conformations of this compound complexes.

It is important to note that at the time of writing, specific crystallographic data for transition metal complexes of this compound are not available in the surveyed literature.

Several spectroscopic techniques are invaluable for characterizing the interaction between this compound and a metal center.

Infrared (IR) Spectroscopy: The coordination of the amine groups to a metal ion would lead to a shift in the N-H stretching and bending vibrations. The magnitude of this shift can provide information about the strength of the metal-nitrogen bond. For comparison, in complexes of Schiff bases derived from diamines, the C=N stretching frequency shifts upon coordination, indicating the involvement of the imine nitrogen in bonding to the metal. libretexts.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the cycloheptane ring upon coordination can provide insights into the ligand's conformation and the nature of the metal-ligand bond. For paramagnetic complexes, NMR spectra can be broad, but can still provide information on the ligand's coordination.

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are sensitive to the ligand field environment. The d-d transitions of the metal ion and any charge-transfer bands would be indicative of the coordination geometry and the nature of the ligand-metal interaction. For example, studies on manganese complexes with Schiff-base ligands have shown a correlation between the energy of ligand-to-metal charge transfer bands and the electronic properties of the ligand. scispace.commdpi.com

| Spectroscopic Technique | Expected Observations for this compound Complexes | Analogous System Comparison |

| Infrared (IR) | Shift in N-H stretching and bending frequencies upon coordination. | Shift in C=N stretch in Schiff base complexes. libretexts.orgmdpi.com |

| NMR | Changes in 1H and 13C chemical shifts of the cycloheptane ring. | Isotropically shifted resonances in paramagnetic complexes. scispace.commdpi.com |

| UV-Vis | d-d transitions and ligand-to-metal charge transfer (LMCT) bands. | Correlation of LMCT bands with ligand donor ability in Mn-salpn complexes. scispace.commdpi.com |

This table presents expected spectroscopic features based on general principles of coordination chemistry and data from analogous systems, as direct experimental data for this compound complexes is not widely reported.

Formation and Analysis of Multidimensional Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. nih.govwikipedia.org Diamine-functionalized ligands are of interest for creating functional MOFs, for instance, in applications like carbon dioxide capture. rsc.org

This compound, with its two coordinating amine groups, has the potential to act as a linker in the formation of 1D, 2D, or 3D coordination polymers. The flexibility of the seven-membered ring could lead to novel network topologies that are not accessible with more rigid linkers. The synthesis of such materials would likely involve solvothermal methods, where the metal salt and the diamine ligand are heated in a solvent to promote the growth of crystalline material. nih.gov

The structure and properties of these materials would be highly dependent on the choice of metal ion and the reaction conditions. For example, the use of different metal ions with varying coordination preferences could lead to the formation of frameworks with different dimensionalities and pore structures. Research on coordination polymers with the related trans-1,4-cyclohexanedicarboxylate ligand has shown that control of pH and temperature can direct the formation of different framework structures. nih.gov

Role of Diamine Stereochemistry in Dictating Coordination Complex Chirality and Stability

The stereochemistry of this compound, specifically the existence of cis and trans isomers, is expected to play a profound role in the properties of its coordination complexes.

Chirality: The use of enantiomerically pure cis or trans isomers of this compound as ligands can induce chirality at the metal center. This is a key strategy in the development of asymmetric catalysts. The rigid, well-defined spatial arrangement of the chiral diamine can create a chiral pocket around the metal's active site, enabling enantioselective transformations. The principles of stereoisomerism in coordination complexes, such as the formation of cis and trans isomers in octahedral complexes, are well-established. libretexts.orgdoubtnut.com

Stability: The relative orientation of the two amino groups in the cis and trans isomers will affect the stability of the resulting chelate ring. The trans isomer, with its more extended conformation, might be better suited for bridging two different metal centers, leading to the formation of coordination polymers. The cis isomer would be more likely to chelate to a single metal center. The stability of complexes formed with different stereoisomers can be influenced by steric interactions between the ligand and other coordinated molecules.

While there is a lack of specific studies on this compound, research on related chiral diamines like trans-1,2-cyclohexanediamine has demonstrated their effectiveness as ligands in asymmetric catalysis. researchgate.net It is reasonable to expect that chiral derivatives of this compound could also serve as valuable ligands in this field.

Catalytic Applications of Cycloheptane 1,4 Diamine Derivatives

Asymmetric Catalysis Mediated by Cycloheptane-1,4-diamine Ligands

The unique conformational flexibility of the seven-membered ring in this compound suggests that its derivatives could offer distinct stereochemical environments when employed as chiral ligands in metal-catalyzed asymmetric reactions. smolecule.com However, a thorough review of the scientific literature reveals a notable absence of specific research focused on the application of this compound-derived ligands in the key areas of asymmetric catalysis outlined below.

Enantioselective Hydrogenation Reactions

The enantioselective hydrogenation of prochiral ketones, imines, and alkenes is a cornerstone of asymmetric catalysis, providing access to valuable chiral alcohols, amines, and alkanes. Ligands derived from chiral diamines are often pivotal in achieving high enantioselectivity in these transformations. Despite the theoretical potential of this compound derivatives as ligands for transition metals like ruthenium, rhodium, and iridium in hydrogenation catalysis, dedicated studies on their performance in such reactions are not available in the current body of scientific literature.

Asymmetric Epoxidation Processes

Asymmetric epoxidation of olefins is a powerful method for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis. While various chiral ligands and catalysts have been developed for this purpose, there is no specific research detailing the use of this compound derivatives as ligands for metal catalysts or as scaffolds for organocatalysts in asymmetric epoxidation processes.

Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Michael Additions, Mannich Reactions, Cycloadditions)

The formation of carbon-carbon and carbon-heteroatom bonds in a stereoselective manner is fundamental to the construction of complex molecular architectures. Chiral ligands and organocatalysts based on diamine backbones are frequently employed in reactions such as Michael additions, Mannich reactions, and various cycloadditions to control the stereochemical outcome. At present, there is a lack of published research specifically investigating the utility of this compound derivatives in these stereoselective bond-forming reactions.

Organocatalytic Systems Utilizing this compound Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral diamines and their derivatives are prominent scaffolds for the design of a wide array of organocatalysts, including those used for enamine and iminium ion catalysis. While the unique structural features of this compound could potentially lead to the development of novel organocatalytic systems, the scientific literature does not currently contain reports on the synthesis or application of such catalysts.

Mechanistic Research on Catalytic Cycles and Selectivity Origins

Understanding the mechanistic details of catalytic cycles and the origins of stereoselectivity is crucial for the rational design of more efficient catalysts. Such studies often involve a combination of experimental techniques (e.g., kinetic analysis, intermediate characterization) and computational modeling. Given the absence of reported catalytic systems based on this compound, there is consequently no mechanistic research available that elucidates their catalytic cycles or the origins of selectivity.

Catalyst Recycling and Reusability Studies

The development of recyclable and reusable catalytic systems is of significant importance from both an economic and environmental perspective. Methodologies for catalyst recovery and reuse are often explored in conjunction with the development of new catalysts. As there are no established catalytic applications for this compound derivatives, studies on their recycling and reusability have not been reported.

Applications in Advanced Materials Science and Polymer Chemistry Research

Utilization as Monomers in Polymer Synthesis

The bifunctional nature of cycloheptane-1,4-diamine, with its two amine groups, makes it an ideal candidate for step-growth polymerization reactions. Researchers are actively investigating its incorporation into several classes of polymers.

This compound as a Building Block for Polyamides and Polyimides

Polyamides, a class of polymers characterized by the amide linkage (–CO–NH–), can be synthesized through the condensation polymerization of a diamine and a dicarboxylic acid. While extensive research exists on polyamides derived from common diamines like hexamethylenediamine, the use of this compound is a more specialized area of investigation. The introduction of the cycloheptyl ring into the polyamide backbone is anticipated to influence properties such as thermal stability, solubility, and mechanical strength. The synthesis of novel cycloaliphatic-aromatic polyamides has been explored using a direct polycondensation reaction of N-phenyl-2,3-imide cyclopentane-1,4-dicarboxylic acid with various aromatic diamines. This approach aims to improve the solubility and processability of aromatic polyamides while maintaining good thermal stability.

Similarly, polyimides, known for their exceptional thermal and chemical resistance, are typically synthesized from a diamine and a dianhydride. The incorporation of cycloaliphatic units, such as that from this compound, into the polyimide structure is a strategy to enhance specific properties like optical transparency and reduce the dielectric constant. For instance, semi-alicyclic polyimides have been successfully synthesized using trans-1,4-cyclohexanediamine with various dianhydrides, resulting in flexible and transparent films. While direct research on this compound in polyimides is less documented, the principles established with similar cycloaliphatic diamines suggest its potential in creating polyimides with unique characteristics.

Incorporation into Polyureas and Polyurethanes

Polyureas are formed through the rapid reaction of a diamine with a diisocyanate. This reaction is a step-growth polymerization that does not require a catalyst. The properties of polyureas can be tailored by the choice of the diamine and diisocyanate monomers. The use of cycloaliphatic diamines like this compound can influence the hard segment of the polyurea, potentially affecting its mechanical properties and thermal stability. Research has shown that polyureas can also be synthesized from diamines and carbon dioxide, offering a more sustainable alternative to the use of toxic isocyanates.

Polyurethanes, characterized by the urethane (B1682113) linkage (–NH–CO–O–), are synthesized from the reaction of a diisocyanate with a polyol. Diamines can be used as chain extenders in polyurethane synthesis, reacting with isocyanate groups to form urea (B33335) linkages within the polyurethane structure. This incorporation of urea groups can lead to the formation of poly(urethane-urea)s with enhanced mechanical and thermal properties due to the strong hydrogen bonding of the urea groups. The cycloheptane (B1346806) ring from this compound would introduce a non-planar, bulky structure into the hard segments, potentially disrupting packing and influencing the microphase separation and ultimately, the final properties of the polyurethane.

Development of Functional Polymers with Enhanced Properties

The unique geometry of the cycloheptane ring in this compound offers a route to developing functional polymers with improved characteristics compared to their linear aliphatic or aromatic counterparts.

Research on Mechanical, Thermal, and Optical Characteristics of Diamine-Derived Polymers

The mechanical properties of polymers are significantly influenced by their molecular structure. The incorporation of the cycloheptyl ring is expected to enhance the rigidity and toughness of the polymer chain. Research on similar cycloaliphatic monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), has shown that the non-planar ring structure can enhance the mechanical properties of polyesters. It is hypothesized that polymers derived from this compound would exhibit interesting mechanical behaviors, and this is an active area of research.

The thermal stability of polymers is another critical property. The introduction of cyclic structures into the polymer backbone can increase the glass transition temperature (Tg) and melting temperature (Tm). For example, polyamides containing a cyclopentane (B165970) group have shown glass transition temperatures in the range of 190-200°C. Studies on poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) have demonstrated that the stereochemistry of the cyclohexylene units significantly influences the thermal transitions, with the trans isomer leading to higher crystallinity and melting points. It is plausible that this compound would similarly impact the thermal properties of the resulting polymers.

The optical properties of polymers, such as transparency and refractive index, are crucial for applications in optics and electronics. The use of cycloaliphatic monomers is a known strategy to produce colorless and transparent polyimides. Research on asymmetric polyamides derived from optically active dicarboxylic acids and diamines has also been a subject of interest to understand their chiroptical properties.

Table 1: Investigated Properties of Cycloaliphatic Diamine-Derived Polymers

| Property | Monomer Investigated | Polymer Class | Observed Effect |

| Mechanical Properties | 1,4- |

Precursors for Porous Materials and N-doped Carbons

Design and Synthesis of Polymer Precursors for Porous Carbon Materials

The design of polymer precursors is a critical step in tailoring the properties of the final porous carbon material. The choice of monomers, their chemical structure, and the polymerization method all play a crucial role in determining the ultimate pore structure and surface chemistry of the carbon. Aliphatic diamines, for instance, are known to influence the nitrogen content and basicity of the resulting carbons, which can be beneficial for applications such as CO2 capture.

However, a thorough search of scientific databases and chemical literature yields no studies that have specifically employed this compound in the synthesis of such precursors. While research exists on the use of other cyclic diamines like cyclohexane-1,4-diamine (B98093) for creating nitrogen-doped porous carbons, similar investigations involving the seven-membered ring structure of this compound have not been reported. The unique conformational flexibility and the specific geometric arrangement of the amino groups in this compound could potentially lead to novel polymer architectures and, subsequently, to carbon materials with distinct properties. Yet, this potential remains purely theoretical in the absence of experimental validation.

Investigation of Pore Structure and Gas Adsorption Capabilities

The evaluation of pore structure and gas adsorption capabilities is fundamental to characterizing porous carbon materials and assessing their suitability for various applications, including gas storage and separation. Key parameters such as BET surface area, pore volume, and pore size distribution, as well as gas uptake capacities (e.g., for CO2, CH4, H2), are essential benchmarks.

As there is no literature on the synthesis of porous carbons from this compound, there is consequently no data available on their pore structure or gas adsorption performance. Scientific inquiry into how the cycloheptane backbone would influence the development of porosity during carbonization and activation, and how it would affect the interactions with different gas molecules, has not been undertaken. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Theoretical and Computational Investigations of Cycloheptane 1,4 Diamine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like cycloheptane-1,4-diamine. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution and energy levels.

DFT calculations, often employing hybrid functionals such as B3LYP, are a popular choice for balancing computational cost and accuracy. researchgate.netresearchgate.net For this compound, these calculations can determine key electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the nitrogen lone pairs of the amino groups, indicating their nucleophilic character. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, albeit at a greater computational expense. researchgate.netscispace.com These can be used to benchmark DFT results and to obtain highly accurate geometries and energies for different conformers and transition states.

Electrostatic potential (ESP) maps are another valuable output of quantum chemical calculations. For this compound, the ESP map would show regions of negative potential (in red) concentrated around the nitrogen atoms, confirming their role as the primary sites for electrophilic attack or coordination to metal centers. The hydrogen atoms of the amino groups would exhibit positive potential (in blue), indicating their propensity to act as hydrogen bond donors.

The basicity of the amino groups, a key aspect of their reactivity, can be quantified by calculating the proton affinity. Theoretical calculations can predict the pKa values of the conjugate acids, providing a measure of the amine's basicity in solution. mdpi.com The calculated pKa values would depend on the specific conformation of the cycloheptane (B1346806) ring and the relative orientation of the two amino groups.

A hypothetical table of calculated electronic properties for a conformer of cis-cycloheptane-1,4-diamine using DFT is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates nucleophilic character of nitrogen lone pairs. |

| LUMO Energy | 1.2 eV | Relates to electron affinity and sites for nucleophilic attack. |

| HOMO-LUMO Gap | 7.0 eV | Suggests good kinetic stability. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |

| Proton Affinity | 225 kcal/mol | Quantifies the gas-phase basicity of the amino groups. |

Note: The values in this table are illustrative and based on typical results for similar diamines. Actual values would require specific calculations for this compound.

Computational Analysis of Conformational Dynamics and Energetics

The seven-membered ring of cycloheptane is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and chair families. The introduction of two amino substituents at the 1 and 4 positions further complicates this landscape. Computational analysis is essential to map out the potential energy surface (PES) and understand the conformational preferences and dynamics of this compound.

The process begins with a thorough conformational search to identify all possible stereoisomers (cis and trans) and their respective low-energy conformers. This can be achieved using molecular mechanics force fields (like MMFF or AMBER) followed by geometry optimization of the resulting structures using a higher level of theory, such as DFT. spcmc.ac.inresearchgate.netlibretexts.orgyoutube.comlibretexts.org

For each conformer, the relative energy, Gibbs free energy, and population at a given temperature can be calculated. The energy differences between conformers are often small, leading to a dynamic equilibrium where multiple conformations coexist. The relative stability of different conformers is governed by a combination of factors, including angle strain, torsional strain, and non-bonded interactions (van der Waals and electrostatic). In the case of this compound, intramolecular hydrogen bonding between the two amino groups, or between an amino group and a ring hydrogen, can also play a significant role in stabilizing certain conformations.

The energy barriers for interconversion between different conformers can be located by searching for transition states on the PES. This provides insight into the flexibility of the ring system and the timescale of conformational changes.

A hypothetical energy profile for cis-cycloheptane-1,4-diamine might reveal several twist-chair and boat conformers within a few kcal/mol of each other, with relatively low barriers for interconversion. The trans isomer would have its own set of unique conformers and interconversion pathways.

| Conformer (Hypothetical) | Relative Energy (kcal/mol) | Key Feature |

| Twist-Chair 1 (TC1) | 0.0 | Global minimum, pseudo-equatorial amino groups. |

| Twist-Chair 2 (TC2) | 1.2 | One pseudo-axial, one pseudo-equatorial amino group. |

| Boat 1 (B1) | 2.5 | Potential for intramolecular hydrogen bonding. |

| Chair 1 (C1) | 3.1 | Higher in energy due to torsional strain. |

Note: This table is a hypothetical representation of the conformational energetics for one of the isomers of this compound, based on general principles of cycloheptane conformational analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. umn.eduresearchgate.netnih.gov

In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion, with the forces between atoms described by a molecular mechanics force field. This allows for the simulation of the molecule's behavior on a nanosecond to microsecond timescale.

For this compound, MD simulations can be used to study its solvation in different media. By simulating the diamine in a box of water molecules, for example, one can analyze the structure and dynamics of the hydration shells around the amino groups. The simulations can quantify the number of hydrogen bonds formed between the diamine and water molecules and their lifetimes, providing a detailed picture of its interactions with a protic solvent.

MD simulations are also crucial for understanding how this compound might interact with a biological target, such as an enzyme or receptor. The diamine can be "docked" into the binding site of a protein, and then an MD simulation can be run to assess the stability of the complex and the nature of the intermolecular interactions. These simulations can reveal key hydrogen bonds, salt bridges, and hydrophobic interactions that contribute to binding affinity and specificity.

The output of an MD simulation is a trajectory file that contains the positions and velocities of all atoms at each time step. Analysis of this trajectory can provide a wealth of information, including:

| Simulation Output | Information Gained |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the diamine. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the diamine and its environment. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the diamine's conformation or its binding pose in a complex over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. |

This table outlines the types of data that can be extracted from MD simulations of this compound.

Prediction and Rationalization of Stereoselectivity in Reactions Involving this compound

This compound is a chiral molecule, and its cis and trans isomers can be resolved into enantiomers. When used as a chiral ligand or auxiliary in a chemical reaction, it can induce stereoselectivity, leading to the preferential formation of one stereoisomer of the product over others. Computational methods are powerful tools for predicting and rationalizing the origins of this stereoselectivity.

For example, if this compound is used as a ligand in a metal-catalyzed reaction, computational modeling can be used to build and evaluate the energies of the possible transition states that lead to different stereoisomeric products. nih.govacs.org By identifying the lowest energy transition state, one can predict the major product of the reaction.

The analysis of the transition state geometries can reveal the specific non-covalent interactions—such as steric hindrance, hydrogen bonding, or CH-π interactions—that are responsible for the energy difference between the diastereomeric transition states. This understanding can then be used to modify the ligand structure to improve the stereoselectivity of the reaction.

Consider a hypothetical reaction where a prochiral ketone is reduced to a chiral alcohol using a catalyst containing a chiral this compound ligand. The computational workflow would involve:

Building models of the catalyst-substrate complexes for both possible approaches of the ketone to the catalyst.

Locating the transition states for the hydride transfer step for both pathways.

Calculating the energies of these transition states using a high level of theory.

The difference in the activation energies for the two pathways allows for the prediction of the enantiomeric excess (ee) of the product.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-(R) | 0.0 | (R)-alcohol |

| TS-(S) | 2.0 | (S)-alcohol |

This hypothetical data shows how computational chemistry can be used to predict the stereochemical outcome of a reaction. An energy difference of 2.0 kcal/mol would correspond to a high enantiomeric excess of the (R)-alcohol.

Computational Design of Novel this compound Derivatives and Ligands

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties, a process known as rational or computational design. researchgate.netchemrxiv.orgchempedia.info Starting with the this compound scaffold, computational methods can be used to design new derivatives with enhanced properties, such as improved catalytic activity, selectivity, or binding affinity.

The design process often involves a cycle of virtual screening and computational evaluation. A virtual library of this compound derivatives can be created by systematically modifying the parent structure, for example, by adding different substituents to the nitrogen atoms or the carbon backbone.

These virtual derivatives can then be computationally screened for their desired properties. For instance, if the goal is to design a better ligand for a specific metal catalyst, each derivative can be docked into the metal's coordination sphere, and the binding energy can be calculated. researchgate.netmdpi.com Derivatives with the most favorable binding energies can then be selected for more detailed computational analysis, such as the study of their influence on the catalytic cycle of a reaction.

Machine learning models can also be trained on computational data to predict the properties of new derivatives, accelerating the design process. For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the structural features of this compound derivatives with their predicted catalytic performance.

This computational approach allows for the rapid exploration of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Future Research Directions and Emerging Paradigms

Innovations in Stereo- and Regioselective Synthetic Methodologies

The development of efficient and selective methods for the synthesis of cycloheptane-1,4-diamine and its derivatives is a primary research objective. Future work in this area will likely focus on overcoming the challenges associated with controlling stereochemistry and regiochemistry in a medium-sized ring.

Innovations are anticipated in the following areas:

Asymmetric Synthesis: Drawing inspiration from established methods for other diamines, future research could explore the use of chiral pool starting materials, chiral auxiliaries, and catalytic enantioselective methods to access specific stereoisomers of this compound. ethz.ch Techniques such as asymmetric hydrogenation of prochiral enamines or the resolution of racemic mixtures using chiral acids could be adapted and optimized for the cycloheptane (B1346806) framework.

Regioselective Functionalization: For unsymmetrical this compound derivatives, regioselective synthesis is crucial. Methodologies such as the Buchwald-Hartwig amination could be employed for the regioselective arylation of one amino group over the other, a technique that has been successful for other chiral diamines. researchgate.net The development of protecting group strategies tailored for the cycloheptane ring will be essential for sequential and site-selective modifications.

Metal-Free Approaches: To enhance the sustainability of synthetic routes, metal-free catalytic systems are gaining prominence. Future research could investigate organocatalytic approaches or radical-based methods for the construction and functionalization of the this compound scaffold. organic-chemistry.org

Illustrative Data Table for Future Synthetic Methodologies

| Synthetic Approach | Potential Catalyst/Reagent | Target Product | Anticipated Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh(I) or Ru(II) complex with chiral phosphine (B1218219) ligand | Enantiopure cis- or trans-cycloheptane-1,4-diamine | High enantioselectivity and yield. |

| Regioselective Arylation | Pd₂(dba)₃ / BINAP | N-Aryl-cycloheptane-1,4-diamine | Precise control over the position of functionalization. |

Exploration of Novel Catalytic Systems for Diverse Transformations

This compound and its derivatives have the potential to serve as versatile ligands in novel catalytic systems. The conformational flexibility of the seven-membered ring could lead to unique steric and electronic properties in the resulting metal complexes, influencing their catalytic activity and selectivity.

Future research directions include:

Asymmetric Catalysis: Chiral this compound derivatives can be used to synthesize ligands for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of salen-type ligands from this diamine, for instance, could lead to new catalysts for asymmetric epoxidation.

Coordination Polymers and Frameworks: The diamine can act as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org The specific geometry and flexibility of the cycloheptane ring could result in novel network topologies and pore environments, which are of interest for applications in gas storage, separation, and heterogeneous catalysis.

Cooperative Catalysis: Bifunctional catalysts incorporating both the amine functionalities of this compound and another catalytic group (e.g., a phosphine or an N-heterocyclic carbene) could be designed. Such systems could enable cooperative catalysis, where both components of the catalyst are involved in the rate-determining step of a reaction.

Illustrative Data Table for Potential Catalytic Applications

| Catalyst System | Target Reaction | Potential Advantage |

|---|---|---|

| [Ru(this compound)(arene)Cl]Cl | Asymmetric transfer hydrogenation of ketones | High enantioselectivity and activity under mild conditions. |

| Cu(I) / Chiral this compound-derived ligand | Asymmetric Henry reaction | Access to chiral nitroalkanes with high enantiomeric excess. |

Advanced Materials Development with Tunable Architectures and Functions

The incorporation of this compound into polymeric and other material structures opens up possibilities for creating advanced materials with tailored properties. amdnano.com The diamine can be used as a monomer or a cross-linking agent to influence the mechanical, thermal, and functional properties of the resulting materials.

Key areas for future materials research are:

Polyamides and Polyimides: The condensation of this compound with dicarboxylic acids or their derivatives can lead to the formation of novel polyamides. The flexibility of the cycloheptane unit could impart unique thermal and mechanical properties to these polymers, potentially leading to materials with high thermal stability and good processability.

Functional Polymers: By incorporating functional groups into the this compound monomer, polymers with specific functionalities can be designed. For example, the introduction of fluorescent moieties could lead to sensory materials, while the incorporation of acidic or basic groups could result in ion-exchange resins.

Biodegradable Polymers: In the context of sustainable chemistry, the development of biodegradable polymers is of high importance. The cycloaliphatic nature of this compound could be exploited in the synthesis of biodegradable polyesters and polyamides. mdpi.com

Integration of this compound into Supramolecular Assemblies

The ability of the amino groups in this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry. analis.com.myacs.orgnih.gov The specific stereochemistry and conformational preferences of the diamine can be used to direct the self-assembly of complex and functional supramolecular architectures.

Future research in this area could focus on:

Self-Assembled Monolayers (SAMs): The diamine can be used to form SAMs on various surfaces, which can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

Supramolecular Gels: Low-molecular-weight gelators based on this compound derivatives could be designed. mdpi.com The formation of gels through non-covalent interactions can lead to materials with interesting rheological properties and responsiveness to external stimuli.

Molecular Recognition: The diamine can be incorporated into host molecules for the recognition of specific guest molecules. The size and shape of the binding cavity can be tuned by the conformation of the cycloheptane ring, leading to selective receptors for ions or small organic molecules.

Interdisciplinary Research Avenues at the Interface of Chemistry, Materials Science, and Computational Science

The exploration of this compound will benefit greatly from an interdisciplinary approach that combines synthetic chemistry, materials science, and computational modeling. aist.go.jp

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences of this compound and its derivatives. biomedres.us This information is crucial for the rational design of ligands for catalysis and building blocks for materials and supramolecular assemblies. Computational studies can also help in understanding the mechanism of reactions involving this diamine and in predicting the properties of new materials. nih.gov

High-Throughput Screening: The combination of automated synthesis and high-throughput screening techniques can accelerate the discovery of new catalysts and materials based on this compound. This approach allows for the rapid evaluation of a large number of derivatives and reaction conditions.

Biomaterials and Medicinal Chemistry: The biocompatibility and potential biological activity of this compound derivatives could be explored. The diamine could serve as a scaffold for the synthesis of new drug candidates or as a component of drug delivery systems.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a wide range of applications, from catalysis and materials science to supramolecular chemistry and beyond.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-Cycloheptane-1,4-diamine |

| trans-Cycloheptane-1,4-diamine |

| N-Aryl-cycloheptane-1,4-diamine |

| Rh(I) complex |

| Ru(II) complex |

| Chiral phosphine ligand |

| Pd₂(dba)₃ |

| BINAP |

| Chiral phosphoric acid |

| Salen-type ligands |

| Phosphine |

| N-heterocyclic carbene |

| Dicarboxylic acids |

Q & A

Q. What are the primary synthetic routes for cycloheptane-1,4-diamine, and how do reaction conditions influence yield?

this compound can be synthesized via hydrogenation of cycloheptane-1,4-dione using reducing agents like lithium aluminum hydride (LiAlH₄) under anhydrous ether conditions . Alternative methods include catalytic hydrogenation with Raney nickel or palladium on carbon, as demonstrated in cyclohexane-1,4-diamine synthesis, where temperature (50°C) and hydrogen pressure are critical for optimizing yield and minimizing by-products . For cycloheptane derivatives, steric effects from the seven-membered ring may necessitate longer reaction times compared to cyclohexane analogs.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming amine group positions and ring conformation. For example, cyclohexane-1,4-diamine derivatives show distinct splitting patterns due to axial/equatorial amine orientations .

- Mass Spectrometry (MS): High-resolution MS identifies molecular ions and fragmentation patterns, critical for verifying purity in intermediates .

- Infrared (IR) Spectroscopy: Detects N-H stretching frequencies (~3300 cm⁻¹) and confirms hydrogen bonding interactions .

Q. How does the cycloheptane ring influence the compound’s physical properties compared to cyclohexane analogs?

The larger ring size increases conformational flexibility, potentially lowering melting points and altering solubility. For instance, cyclohexane-1,4-diamine is a solid at room temperature, while cycloheptane derivatives may exhibit liquid-like behavior due to reduced symmetry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from variations in catalysts or steric hindrance. A design of experiments (DoE) approach can isolate variables:

Q. How can computational modeling predict this compound’s interactions with biological targets like P2X3 receptors?

Molecular docking studies using software like AutoDock Vina can simulate binding affinities. Cyclohexane-1,4-diamine acts as a P2X3 antagonist by blocking ATP-binding pockets via hydrogen bonding . For cycloheptane analogs, the expanded ring may alter binding geometry, requiring free-energy perturbation (FEP) calculations to assess thermodynamic penalties .

Q. What methodological challenges arise in synthesizing enantiopure this compound, and how are they addressed?

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) during hydrogenation to induce asymmetry .

- Chromatography: Preparative HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, as seen in cyclohexane-1,4-diamine derivatives .

- Crystallization: Diastereomeric salt formation with tartaric acid enhances enantiomeric excess (ee) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Cycloheptane- vs. Cyclohexane-1,4-diamine

| Reaction Type | Cyclohexane-1,4-diamine | This compound (Predicted) |

|---|---|---|

| Oxidation (KMnO₄) | Forms cyclohexane-1,4-dione | Likely slower due to ring strain |

| Halogenation | Substitution at amine-adjacent carbons | Enhanced steric hindrance |

| Metal Complexation | Forms stable Cu²⁺/Ni²⁺ complexes | Larger ring may reduce stability |

Table 2: Key Synthetic Parameters for Hydrogenation

| Parameter | Optimal Range (Cyclohexane) | Adjusted for Cycloheptane |

|---|---|---|

| Temperature | 50–60°C | 60–70°C |

| Catalyst Loading | 5–10% Pd/C | 10–15% Pd/C |

| Reaction Time | 12–18 hours | 18–24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.